molecular formula C17H18Cl2N4OS B2686082 N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide CAS No. 1251682-89-9

N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide

Cat. No. B2686082
CAS RN: 1251682-89-9
M. Wt: 397.32
InChI Key: NDPVYUHZIJTYTN-UHFFFAOYSA-N
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Description

N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C17H18Cl2N4OS and its molecular weight is 397.32. The purity is usually 95%.
BenchChem offers high-quality N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Benzenesulfonamides bearing 1,3,4-oxadiazole moieties have shown antimicrobial and anti-HIV activities. Novel primary and secondary benzenesulfonamides were synthesized and exhibited significant in vitro activity against various microbial strains and HIV. These findings suggest potential applications in developing new treatments for infectious diseases (Iqbal et al., 2006).

Anticancer Activity

Several studies have reported the synthesis and characterization of benzenesulfonamide derivatives with potential anticancer, anti-inflammatory, analgesic, and antioxidant activities. Compounds have been tested against various cancer cell lines, revealing their ability to inhibit tumor growth and suggesting their utility in cancer research and therapy development (Küçükgüzel et al., 2013).

Anti-Inflammatory and Analgesic Activities

The design and synthesis of benzenesulfonamide derivatives have shown promising anti-inflammatory and analgesic effects. These compounds offer potential as therapeutic agents for treating diseases characterized by inflammation and pain (Bekhit et al., 2008).

Antimalarial Activity

Novel chiral and achiral benzenesulfonamides bearing 1,3,4-oxadiazole moieties have demonstrated antimalarial activity. These compounds inhibit hem polymerization, a crucial process in the malaria parasite's life cycle, indicating their potential in developing new antimalarial drugs (Zareef et al., 2007).

DNA Binding and Catalytic Activities

Research has also explored the DNA binding and catalytic activities of benzenesulfonamide derivatives. These studies contribute to our understanding of how these compounds interact at the molecular level, offering insights into their mechanisms of action and potential applications in molecular biology and chemotherapy (El-Sonbati et al., 2015).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4OS/c18-12-4-5-14(13(19)8-12)22-16(24)10-25-17-9-15(20-11-21-17)23-6-2-1-3-7-23/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPVYUHZIJTYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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